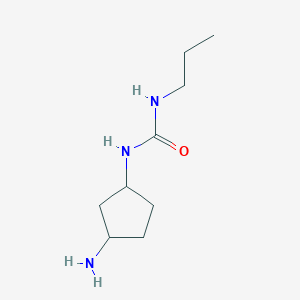
1-(3-Aminocyclopentyl)-3-propylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Aminocyclopentyl)-3-propylurea is an organic compound characterized by a cyclopentane ring substituted with an amino group and a propylurea moiety
准备方法
The synthesis of 1-(3-Aminocyclopentyl)-3-propylurea typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring is synthesized through a series of cyclization reactions, often starting from linear precursors.
Urea Formation: The final step involves the reaction of the aminocyclopentane derivative with an isocyanate or carbamate to form the propylurea moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
1-(3-Aminocyclopentyl)-3-propylurea undergoes several types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: Reduction reactions can convert the urea moiety into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(3-Aminocyclopentyl)-3-propylurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 1-(3-Aminocyclopentyl)-3-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
相似化合物的比较
1-(3-Aminocyclopentyl)-3-propylurea can be compared with other similar compounds, such as:
3-Aminocyclopentyl)methylphosphinic acids: These compounds are known for their activity as GABA receptor antagonists.
1-(3-Aminocyclopentyl)-3-methylurea: This compound has a similar structure but with a methyl group instead of a propyl group, leading to different chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.
属性
分子式 |
C9H19N3O |
|---|---|
分子量 |
185.27 g/mol |
IUPAC 名称 |
1-(3-aminocyclopentyl)-3-propylurea |
InChI |
InChI=1S/C9H19N3O/c1-2-5-11-9(13)12-8-4-3-7(10)6-8/h7-8H,2-6,10H2,1H3,(H2,11,12,13) |
InChI 键 |
GHZFVOQOSDGOAP-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)NC1CCC(C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


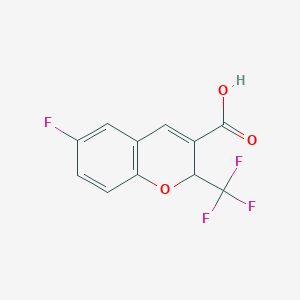
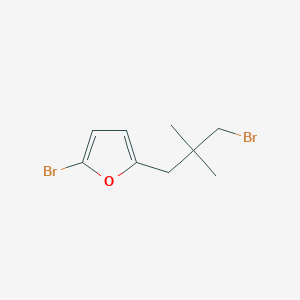

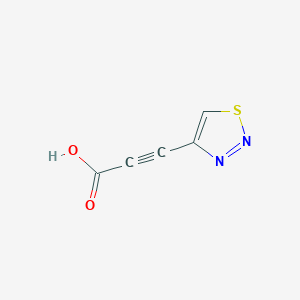
![2-{5-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13165779.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol](/img/structure/B13165784.png)
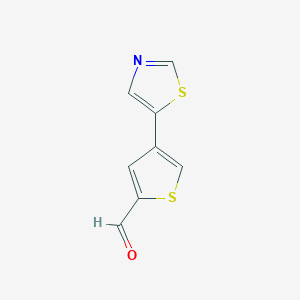
![4-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13165797.png)
![1-Oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13165798.png)
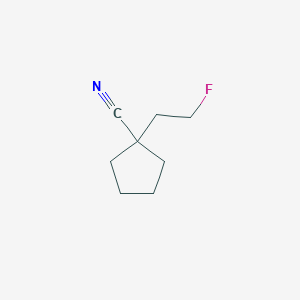
![6-Methoxy-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13165814.png)
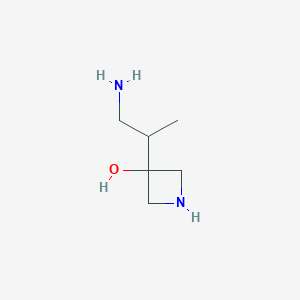
![1-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one](/img/structure/B13165833.png)

